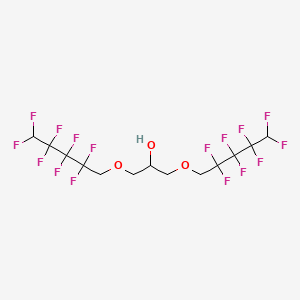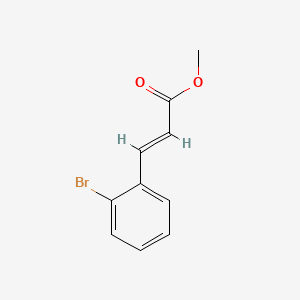![molecular formula C32H20N2O6 B3043878 (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 945852-58-4](/img/structure/B3043878.png)
(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
Overview
Description
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a single bond and substituted with nitrophenyl groups
Mechanism of Action
Target of Action
It’s known that nitrophenol compounds often interact with various enzymes and proteins, acting as inhibitors or substrates .
Mode of Action
Nitrophenol compounds are generally known for their ability to undergo reduction reactions . In the presence of certain catalysts, they can be reduced to aminophenols . This reaction is often used as a benchmark to assess the activity of nanostructured materials .
Biochemical Pathways
The reduction of nitrophenols is a well-studied reaction in the field of catalysis . The reduction of 4-nitrophenol to 4-aminophenol is a common model reaction used to assess the catalytic activity of various materials .
Result of Action
The reduction of nitrophenols can result in the formation of aminophenols , which have various applications in the chemical industry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is known to be influenced by factors such as the size and structure of the catalyst, the presence of reducing agents, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Nitration of Naphthalene: The initial step involves the nitration of naphthalene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling Reaction: The nitrated naphthalene derivatives are then subjected to a coupling reaction with appropriate phenyl derivatives to form the desired binaphthalene structure. This step often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups in ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can also undergo oxidation reactions, particularly at the hydroxyl groups, to form quinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, sulfonic acids, and alkylating agents are commonly used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, sulfonic acids, alkylating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol has a wide range of applications in scientific research:
Catalysis: The compound is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its unique structure allows for the formation of highly selective catalysts.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol: A similar compound with a different stereochemistry.
3,3’-Bis(4-aminophenyl)-[1,1’-binapthalene]-2,2’-diol: A reduced form of the compound with amino groups instead of nitro groups.
3,3’-Bis(4-methoxyphenyl)-[1,1’-binapthalene]-2,2’-diol: A derivative with methoxy groups.
Uniqueness
®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its specific stereochemistry and the presence of nitro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in asymmetric catalysis and materials science applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKOBOYULUSWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194022 | |
| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791616-60-9 | |
| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791616-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid](/img/structure/B3043795.png)
![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)
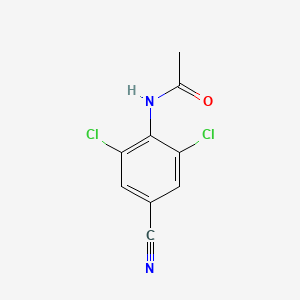
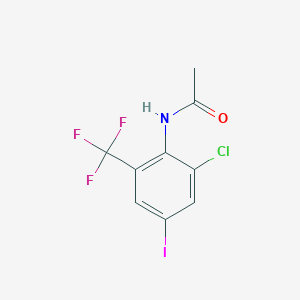
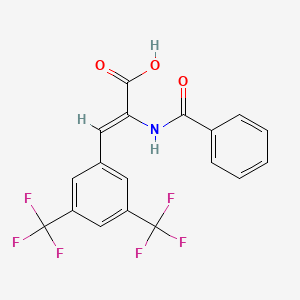
![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine](/img/structure/B3043807.png)
![2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine](/img/structure/B3043809.png)
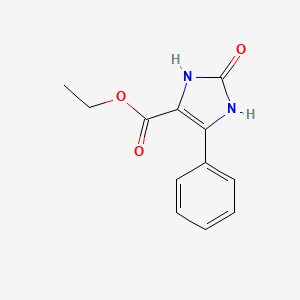
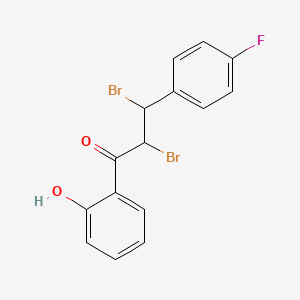
![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)
